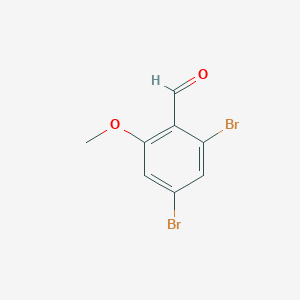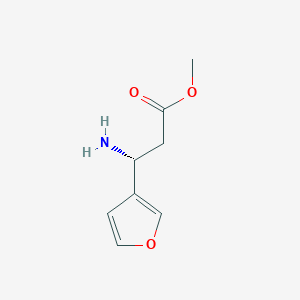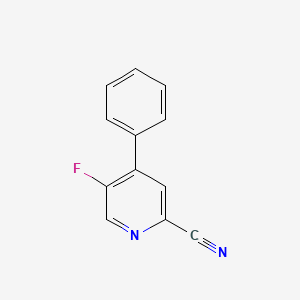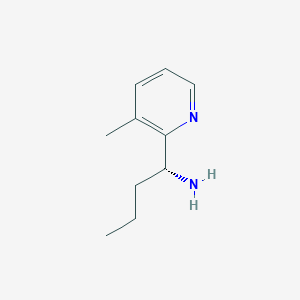![molecular formula C6H2ClN5 B15238038 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and triazine ring system with a chlorine atom at the 4-position and a cyano group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxypyrrolo[2,3-D][1,2,3]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The cyano group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but lacks the cyano group at the 5-position.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Thiazolo[4,5-D]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H2ClN5 |
|---|---|
Molecular Weight |
179.57 g/mol |
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]triazine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)2-9-6(4)11-12-10-5/h2H,(H,9,10,11) |
InChI Key |
PDKOIBLESXQRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=NN=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)




![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)





